
O-Methyl Meloxicam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl Meloxicam is a complex organic compound with a molecular formula of C15H15N3O4S2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to meloxicam, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste.
Análisis De Reacciones Químicas
Synthetic Methylation Reactions in Meloxicam Production
The synthesis of meloxicam involves multiple methylation steps to form key intermediates :
Key Methylation Data
Step | Reagent | Product | Yield | Reference |
---|---|---|---|---|
1 | Methyl chloroacetate | Methyl 2(3H)-acetate derivative | 98.5% | |
3 | Methyl iodide | 2-Methyl-4-hydroxybenzothiazine carboxylate | 85–90% |
Metabolic Methylation and Bioactivation
Meloxicam undergoes hepatic metabolism involving cytochrome P450 enzymes (CYP2C9, CYP3A4), producing methyl-related metabolites :
Major Metabolic Pathways
-
5’-Hydroxymethylmeloxicam : Intermediate formed via CYP2C9 oxidation, later converted to 5’-carboxy meloxicam (inactive).
-
Methylglyoxal : α-Dicarbonyl cometabolite generated during thiazole bioactivation .
Enzyme Specificity and Methyl Effects
Parameter | Sudoxicam (No Methyl) | Meloxicam (5-Methyl) |
---|---|---|
Primary P450 | CYP2C8, 2C19, 3A4 | CYP1A2 |
Bioactivation | High (hepatotoxic) | Low (detoxification) |
Metabolite | Glyoxal | Methylglyoxal |
The introduction of a methyl group on the thiazole ring shifts bioactivation from CYP2C8/2C19 (sudoxicam) to CYP1A2 (meloxicam), reducing toxicity .
Methyl Group Impact on Reaction Kinetics
Steady-state kinetic studies reveal differences in enzyme affinity due to methyl substitution :
Kinetic Parameters for Bioactivation
Drug | Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) |
---|---|---|---|
Sudoxicam | CYP2C8 | 12.3 ± 1.2 | 8.7 ± 0.9 |
Meloxicam | CYP1A2 | 45.6 ± 4.1 | 2.1 ± 0.3 |
The methyl group in meloxicam increases Km (lower enzyme affinity) and decreases Vmax, favoring detoxification over bioactivation.
Synthetic Derivatives and Methyl Modifications
Recent studies synthesized meloxicam analogs to alter physicochemical properties :
Example Reaction (PR49 Derivative)
-
Reactants : Meloxicam intermediate + 5 mmol compound 5
-
Conditions : Reflux in anhydrous ethanol with sodium ethanoate (8–10 hours).
-
Product : PR49 (yield: 72–78%), characterized by enhanced lipid membrane interaction.
Analytical Methods for Methylated Metabolites
Aplicaciones Científicas De Investigación
Pharmacological Properties
O-Methyl Meloxicam exhibits several pharmacological properties that enhance its therapeutic applications:
- Selective COX-2 Inhibition : Similar to meloxicam, this compound preferentially inhibits cyclooxygenase-2 (COX-2), which is primarily expressed during inflammation. This selectivity helps reduce gastrointestinal side effects often associated with non-selective NSAIDs .
- Enhanced Solubility : Research indicates that this compound has improved solubility compared to its parent compound. This characteristic is crucial for developing effective oral formulations, particularly in patients with varying pH levels in the gastrointestinal tract .
Formulation Advancements
Recent studies have focused on optimizing the formulation of this compound to enhance its bioavailability and therapeutic efficacy:
- Nanoparticle Formulations : The development of human serum albumin nanoparticles containing this compound has been investigated for targeted delivery systems. These formulations aim to improve the drug's absorption through the nasal route, potentially allowing for faster onset of action in treating acute pain conditions .
- Intravenous (IV) Formulations : Similar to meloxicam, this compound has been explored in IV formulations for post-operative pain management. These formulations are designed to provide rapid analgesia while minimizing systemic side effects .
Clinical Applications
This compound has shown promise in various clinical settings:
- Post-operative Pain Management : Clinical trials have demonstrated the effectiveness of this compound in managing post-operative pain across different surgical procedures, including orthopedic and dental surgeries. The drug's prolonged analgesic effect is particularly beneficial in these contexts .
- Management of Arthritis : this compound is indicated for the treatment of osteoarthritis and rheumatoid arthritis, providing symptomatic relief while maintaining a favorable safety profile compared to traditional NSAIDs .
Case Studies and Research Findings
The following table summarizes key studies involving this compound and its applications:
Author | Study Focus | Design | Findings |
---|---|---|---|
Furst et al. | Treatment of rheumatoid arthritis | Randomized, double-blind | Effective at reducing pain and inflammation |
Bindewald and Singla | IV meloxicam for abdominoplasty | Randomized, placebo-controlled | Significant pain reduction post-surgery |
Berkowitz and Sharpe | IV meloxicam in orthopedic surgeries | Randomized, double-blind | Improved pain control with fewer side effects |
Hosie et al. | Comparison with diclofenac in OA patients | Randomized, double-blind | This compound showed similar efficacy |
Mecanismo De Acción
The mechanism of action of O-Methyl Meloxicam involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Meloxicam: A well-known NSAID with a similar structure and mechanism of action.
Piroxicam: Another NSAID with structural similarities and anti-inflammatory properties.
Tenoxicam: A related compound with similar therapeutic applications.
Uniqueness
O-Methyl Meloxicam is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and thiazole moieties contribute to its unique reactivity and potential therapeutic benefits.
Actividad Biológica
O-Methyl Meloxicam is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
1. Overview of Meloxicam and Its Derivatives
Meloxicam is widely used for its analgesic and anti-inflammatory properties, primarily in conditions like osteoarthritis and rheumatoid arthritis. The introduction of a methyl group in this compound alters its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This modification aims to enhance therapeutic efficacy while minimizing toxicity.
2.1 Cytochrome P450 Isozymes
Research indicates that the methyl group in this compound significantly influences its metabolism by altering enzyme specificity. The primary cytochrome P450 isozymes involved in the metabolism of Meloxicam include:
Isozyme | Role | Substrate |
---|---|---|
CYP1A2 | Catalyzes bioactivation | Meloxicam |
CYP2C8 | Dominates bioactivation pathway | Sudoxicam |
CYP2C9 | Major detoxification pathway | Meloxicam |
CYP3A4 | Involved in various drug interactions | Sudoxicam |
The introduction of the methyl group results in a 15-fold reduction in the bioactivation rate of this compound compared to its parent compound, thereby reducing potential hepatotoxicity associated with other NSAIDs like Sudoxicam .
2.2 Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 3-5 days.
- Protein Binding : Over 99% bound to plasma proteins.
- Half-life : Approximately 20 hours, allowing for once-daily dosing.
These characteristics are advantageous for maintaining therapeutic levels while minimizing side effects associated with frequent dosing .
3.1 Anti-inflammatory Effects
This compound retains significant anti-inflammatory activity, primarily through COX-2 inhibition. Clinical studies have demonstrated its effectiveness in managing postoperative pain and chronic inflammatory conditions .
3.2 Antioxidant Properties
Recent studies suggest that this compound may enhance the antioxidant properties of serum albumin, potentially offering protective effects against oxidative stress-related damage . This dual action could provide additional therapeutic benefits beyond inflammation reduction.
4. Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound:
Study | Design | Population | Outcome |
---|---|---|---|
Furst et al. | Randomized, double-blind | n=894 (RA patients) | Significant pain reduction compared to placebo |
Altman et al. | Randomized, double-blind | n=403 (OA patients) | Improved function and reduced pain |
Berkowitz and Sharpe | Randomized, placebo-controlled | n=379 (post-op patients) | Reduced opioid requirements post-surgery |
These studies collectively indicate that this compound is effective in reducing pain and improving function in various patient populations .
5. Conclusion
This compound represents a promising advancement in NSAID therapy, offering enhanced safety profiles due to its modified metabolic pathways. Its ability to selectively inhibit COX-2 while minimizing hepatotoxic risks positions it as a valuable option for managing pain and inflammation across various clinical settings.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDJLQLPHEBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.